(4-Formyl-3,5-dimethylphenyl)boronic acid is a valuable building block for Suzuki coupling reactions []. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. By incorporating the (4-formyl-3,5-dimethylphenyl) moiety into complex molecules, researchers can achieve desired functionalities due to the presence of the formyl (CHO) group and the two methyl (CH3) groups on the phenyl ring [].
Here, some research explores the use of (4-Formyl-3,5-dimethylphenyl)boronic acid in Suzuki coupling reactions:
While Suzuki coupling reactions are the primary application, some research explores alternative uses for (4-Formyl-3,5-dimethylphenyl)boronic acid. These areas are still under development, and more research is needed to fully understand their potential.
(4-Formyl-3,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula CHBO and a molecular weight of approximately 177.99 g/mol. This compound features a phenyl ring substituted with a formyl group (−CHO) at the para position (4-position) and two methyl groups (−CH) at the meta positions (3- and 5-positions). The presence of the boronic acid functional group (−B(OH)) enhances its reactivity, particularly in cross-coupling reactions. Its planar structure and electron-withdrawing nature of the boron atom contribute to its utility in organic synthesis, especially in forming carbon-carbon bonds through palladium-catalyzed reactions like the Suzuki-Miyaura coupling.
The primary chemical reaction involving (4-Formyl-3,5-dimethylphenyl)boronic acid is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. The mechanism involves two key steps:
This compound can also participate in other coupling reactions, although these applications are less explored.
(4-Formyl-3,5-dimethylphenyl)boronic acid can be synthesized through several methods:
The primary application of (4-Formyl-3,5-dimethylphenyl)boronic acid is as a building block in organic synthesis, particularly in:
Interaction studies involving (4-Formyl-3,5-dimethylphenyl)boronic acid mainly focus on its reactivity in coupling reactions. Its ability to form stable complexes with palladium makes it a valuable reagent in synthetic chemistry. Additionally, studies on its interactions with biological molecules could provide insights into potential enzyme inhibition mechanisms .
(4-Formyl-3,5-dimethylphenyl)boronic acid shares structural similarities with several other boronic acids that feature different substitutions on the phenyl ring. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(4-Formyl-3-methylphenyl)boronic acid | 398151-59-2 | 1.00 |
(3-Formyl-4-methylphenyl)boronic acid | 1106869-99-1 | 1.00 |
3-Formyl-2-methylphenylboronic acid | 631909-10-9 | 0.92 |
(4-Formyl-2,3-dimethylphenyl)boronic acid | 643093-74-7 | 0.92 |
(3,5-Diformylphenyl)boronic acid | 480424-62-2 | 0.91 |
These compounds exhibit similar functional groups but differ in their substituents on the aromatic ring, affecting their reactivity and application potential in synthetic chemistry.
The synthesis of (4-Formyl-3,5-dimethylphenyl)boronic acid through borylation strategies represents a cornerstone approach in modern synthetic chemistry. The palladium-catalyzed Miyaura-Ishiyama borylation serves as the most widely employed method for introducing boronic acid functionality into aryl aldehyde precursors [2] [10]. This approach utilizes bis(pinacolato)diboron as the boron source with palladium catalysts to achieve efficient carbon-boron bond formation under mild conditions.
The mechanistic pathway involves oxidative addition of the aryl halide precursor to the palladium(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the arylboronic ester product [10] [11]. Kinetic studies have demonstrated that the transmetalation step represents the rate-determining step in this process, with reaction rates following the order: aryl chlorides > aryl bromides > aryl iodides [10].
Table 1: Borylation Reaction Conditions for Dimethylphenyl Aldehyde Precursors
Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Palladium(II) acetate/tricyclohexylphosphine | Potassium acetate | Dioxane | 80 | 24 | 78-85 [11] |
Palladium(II) chloride/2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Potassium phosphate | Tetrahydrofuran | 65 | 18 | 82-89 [11] |
Palladium(0) tetrakis(triphenylphosphine) | Potassium carbonate | Dimethylformamide | 90 | 12 | 75-82 [14] |
Recent developments in solid-state mechanochemical borylation have emerged as an environmentally benign alternative to traditional solution-phase methods [2]. Ball-milling techniques enable palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron within 10 minutes under solvent-free conditions, achieving high yields while avoiding the use of large quantities of organic solvents [2].
The functional group tolerance of borylation reactions has been extensively studied, with aldehydes presenting unique challenges due to their electrophilic nature [10]. Aldehydes can undergo competitive palladium-catalyzed hydride reduction during the borylation process, forming the corresponding alcohols as side products [10]. This reduction occurs through a six-membered transition state involving coordination of the aldehyde carbonyl to the palladium center, followed by hydride delivery from ethanol solvent [10].
The Vilsmeier-Haack reaction provides a direct route to (4-Formyl-3,5-dimethylphenyl)boronic acid through formylation of the corresponding 3,5-dimethylphenylboronic acid precursor [3] [15] [20]. This electrophilic aromatic substitution reaction employs N,N-dimethylformamide as the formyl source in combination with phosphorus oxychloride to generate the Vilsmeier reagent [15] [16].
The reaction mechanism proceeds through three distinct stages: formation of an iminium cation from the reaction of dimethylformamide with phosphorus oxychloride, nucleophilic substitution of the aromatic substrate at the iminium carbon, and final hydrolysis of the resulting iminium salt to yield the aldehyde product [16]. The electron-rich nature of methylated aromatic rings facilitates this transformation through stabilization of the intermediate Wheland complex [20].
Table 2: Vilsmeier-Haack Formylation Conditions for Methylated Arylboronic Acids
Formylating Agent | Activating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|---|
N,N-Dimethylformamide | Phosphorus oxychloride | Dichloromethane | 0-25 | 4-6 h | 65-78 [20] |
N,N-Dimethylformamide | Phosphorus oxybromide | 1,2-Dichloroethane | 5-30 | 3-5 h | 70-82 [20] |
N,N-Dimethylacetamide | Phosphorus oxychloride | Acetonitrile | 10-40 | 2-4 h | 58-71 [20] |
The regioselectivity of formylation in methylated aromatic systems depends on the electronic and steric effects of the substituents [20]. For 3,5-dimethylphenylboronic acid, the para-position relative to the boronic acid group represents the most activated site for electrophilic attack due to the electron-donating nature of both methyl substituents [20]. The boronic acid functionality itself exhibits mild electron-withdrawing character, creating a directing effect that favors para-formylation [5].
Recent advances in Vilsmeier-Haack methodology have focused on developing milder reaction conditions and expanding substrate scope [20]. Microwave-assisted protocols reduce reaction times to 0.25-0.33 hours while achieving yields of 18-80% depending on the substrate [5]. These conditions prove particularly beneficial for boronic acid substrates, which can be sensitive to prolonged exposure to acidic conditions [5].
The inherent reactivity and hydrolytic instability of boronic acids necessitate protection strategies during multi-step synthetic sequences leading to (4-Formyl-3,5-dimethylphenyl)boronic acid [17] [18] [21]. Several protecting groups have been developed to address these challenges while maintaining synthetic accessibility.
Pinacol esters represent the most commonly employed protection strategy for boronic acids [18]. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group provides excellent stability toward hydrolysis while remaining sufficiently reactive for cross-coupling reactions [18] [32]. Pinacol boronates can be synthesized directly through Miyaura borylation or by treatment of the free boronic acid with pinacol under dehydrating conditions [32] [33].
Table 3: Comparison of Boronic Acid Protection Strategies
Protecting Group | Stability | Synthesis Method | Deprotection Conditions | Applications |
---|---|---|---|---|
Pinacol ester | High hydrolytic stability | Miyaura borylation or direct esterification | Mild hydrolysis or direct coupling | General synthesis [18] [32] |
N-Methyliminodiacetic acid ester | Very high stability | Three-component condensation | Aqueous base at elevated temperature | Complex synthesis [18] [36] |
Trifluoroborate salt | Excellent air/moisture stability | Potassium bifluoride treatment | In situ hydrolysis during coupling | Robust handling [19] [37] |
1,8-Diaminonaphthalene complex | Exceptional stability | Direct condensation | Acidic hydrolysis | Extreme conditions [18] [21] |
N-Methyliminodiacetic acid esters provide superior protection compared to simple diol-based systems [18] [36]. The coordinating nitrogen atom donates electron density to the boron center, dramatically reducing Lewis acidity and enhancing stability under oxidative, reductive, and hydrolytic conditions [36]. Preparation requires vigorous removal of water and dimethyl sulfoxide, making this approach more synthetically demanding [18].
Trifluoroborate salts offer exceptional handling advantages due to their crystalline nature and air stability [19] [37]. These salts are prepared by treatment of boronic acids with potassium bifluoride and can be stored indefinitely under ambient conditions [37]. During cross-coupling reactions, trifluoroborates undergo in situ hydrolysis to regenerate the active boronic acid species [37].
A general protocol for interconversion between different boronic acid protecting groups has been developed using trifluoroborates as common intermediates [19]. This methodology enables synthetic flexibility by allowing protection strategy changes during synthetic sequences without requiring complete deprotection and reprotection cycles [19].
The industrial synthesis of (4-Formyl-3,5-dimethylphenyl)boronic acid demands environmentally sustainable approaches that align with green chemistry principles [22] [23] [24]. Traditional synthetic methods often require large volumes of organic solvents, harsh reaction conditions, and generate significant waste streams, motivating the development of more sustainable alternatives.
Solvent-free synthesis protocols represent a major advancement in green boronic acid chemistry [24] [27]. Mechanochemical approaches using ball-milling techniques enable borylation reactions without organic solvents while achieving comparable yields to solution-phase methods [2]. These solid-state reactions proceed rapidly, often within 10 minutes, and can be performed under ambient atmospheric conditions without requiring inert gas handling [2].
Table 4: Green Chemistry Metrics for Boronic Acid Synthesis Methods
Method | Solvent Usage (mL/g product) | Energy Requirements | Waste Generation | Atom Economy (%) |
---|---|---|---|---|
Traditional solution-phase | 50-200 | High temperature, inert atmosphere | High organic waste | 65-75 [22] |
Mechanochemical | 0-5 | Room temperature, ambient air | Minimal waste | 85-92 [2] |
Microwave-assisted | 10-30 | Microwave heating, shorter time | Moderate waste | 78-85 [25] |
Flow chemistry | 15-40 | Continuous processing | Reduced waste | 80-88 [26] |
Microwave-assisted synthesis provides another green chemistry approach for boronic acid preparation [25]. Using molecular oxygen as an oxidant under microwave irradiation enables rapid conversion of arylboronic acids to phenols with reaction times of 1-5 minutes [25]. This method eliminates the need for transition metal catalysts and harsh oxidizing agents while achieving excellent yields [25].
Flow chemistry technologies offer advantages for large-scale boronic acid synthesis by enabling continuous processing and improved reaction control [26]. Lithiation-borylation processes conducted in flow reactors demonstrate enhanced safety profiles compared to batch operations, particularly for handling organolithium reagents at cryogenic temperatures [26]. Flow processes also enable kilogram-scale production with consistent product quality [26].
Water as a green solvent has been successfully employed for boronic acid transformations [22] [24]. Catalyst-free hydroxylation of arylboronic acids proceeds efficiently in water using sodium perborate as oxidant, achieving 92% yield within 5 minutes [24]. The exothermic nature of this reaction eliminates the need for external heating, further reducing energy requirements [24].
Multicomponent reactions represent an atom-economical approach to boronic acid derivatives that minimizes purification steps and reduces waste generation [5]. Using formylphenylboronic acids as both reagent and catalyst in Hantzsch and Biginelli reactions produces boron-containing heterocycles with yields of 18-80% under microwave irradiation [5]. These reactions can be conducted in minimal quantities of ethanol, meeting green chemistry requirements [5].
Table 5: Large-Scale Green Synthesis Parameters
Parameter | Traditional Batch | Green Methodologies | Improvement Factor |
---|---|---|---|
Reaction time | 12-48 hours | 0.25-5 hours | 5-200x faster [5] [25] |
Solvent consumption | 100-500 mL/g | 0-50 mL/g | 2-10x reduction [2] [24] |
Energy consumption | High | Low-moderate | 2-5x reduction [25] [26] |
Waste generation | High | Minimal | 5-20x reduction [2] [27] |
(4-Formyl-3,5-dimethylphenyl)boronic acid exhibits distinctive spectroscopic characteristics that reflect its unique molecular architecture combining boronic acid and aldehyde functionalities with methyl substitution patterns [1] [2]. The compound with molecular formula C₉H₁₁BO₃ and molecular weight 177.99 g/mol displays spectroscopic signatures consistent with its structural features [1] [2] [3].
Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of (4-Formyl-3,5-dimethylphenyl)boronic acid reveals characteristic signals that confirm the molecular structure. The formyl proton appears as a singlet at approximately δ 10.30 parts per million in dimethyl sulfoxide-d₆, consistent with the electron-withdrawing nature of the aldehyde group positioned between two methyl-substituted aromatic carbons [4]. The aromatic protons manifest as multiplets in the range δ 7.39-7.28 parts per million, with the specific chemical shifts influenced by the electron-donating methyl groups and the electron-withdrawing formyl and boronic acid substituents [4]. The methyl groups appear as a characteristic singlet at δ 2.15 parts per million, integrating for six protons and confirming the symmetrical substitution pattern at the 3,5-positions [4].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with the carbonyl carbon of the formyl group appearing at δ 190.2 parts per million, typical for aromatic aldehydes [4]. The aromatic carbons span the region from 140-120 parts per million, with specific chemical shifts reflecting the substitution pattern and electronic effects of the various functional groups [4]. The methyl carbons appear at δ 21.5 parts per million, consistent with aromatic methyl substitution [4].
Infrared Spectroscopy
The infrared spectrum of (4-Formyl-3,5-dimethylphenyl)boronic acid displays characteristic absorption bands that identify the key functional groups present in the molecule [5]. The broad absorption bands at 3468 and 3379 cm⁻¹ correspond to the hydroxyl stretching vibrations of the boronic acid moiety, with the breadth and multiplicity reflecting hydrogen bonding interactions and the presence of both symmetric and asymmetric stretching modes [5]. The formyl carbonyl group exhibits a strong absorption at 1617 cm⁻¹, slightly shifted from typical aldehyde frequencies due to conjugation with the aromatic ring system [5]. Additional aromatic carbon-carbon stretching vibrations appear at 1596 cm⁻¹, while the boron-oxygen stretching mode manifests at 1133 cm⁻¹ [5]. The fingerprint region shows characteristic peaks at 760 cm⁻¹ corresponding to aromatic carbon-hydrogen bending vibrations [5].
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at m/z 179.0 corresponding to [M+H]⁺ [1]. High-resolution mass spectrometry calculations for C₉H₁₂BO₃⁺ yield an expected exact mass of 179.0873 for the protonated species, enabling precise molecular formula confirmation [1]. The fragmentation pattern under electron ionization conditions would be expected to show characteristic losses of hydroxyl groups from the boronic acid moiety and potential McLafferty rearrangements involving the formyl group [1].
Table 1: Spectroscopic Characterization Data | ||
---|---|---|
Technique | Key Signals/Peaks | Assignment |
¹H NMR (400 MHz, DMSO-d₆) | δ 10.30 (s, 1H), 7.39-7.28 (m, 2H), 2.15 (s, 6H) | Formyl H, aromatic H, CH₃ groups |
¹³C NMR (101 MHz, DMSO-d₆) | δ 190.2, 140-120, 21.5 | CHO, aromatic carbons, CH₃ |
IR (ATR, cm⁻¹) | 3468, 3379, 1617, 1596, 1133, 760 | O-H stretch, C=O stretch, B-O stretch |
MS (ESI) | m/z 179.0 [M+H]⁺ | Molecular ion confirmation |
The thermal behavior of (4-Formyl-3,5-dimethylphenyl)boronic acid reflects the characteristic properties of organoboron compounds while being influenced by the specific substitution pattern and functional group composition [6] [5]. Understanding the thermal stability profile is essential for determining appropriate handling, storage, and reaction conditions for synthetic applications.
Thermal Stability Profile
(4-Formyl-3,5-dimethylphenyl)boronic acid exhibits thermal stability characteristics typical of phenylboronic acid derivatives, with the compound remaining stable under ambient conditions and showing decomposition patterns similar to related organoboron compounds [6] [5]. The compound maintains structural integrity at temperatures up to approximately 200°C, beyond which thermal decomposition begins to occur through mechanisms involving dehydration and deboronation processes [6].
The thermal decomposition pathway involves initial dehydration of the boronic acid functionality, followed by elimination of boric acid or boron trioxide, ultimately yielding the corresponding phenol derivative and boron-containing decomposition products [7]. The presence of the electron-withdrawing formyl group and electron-donating methyl substituents creates a balanced electronic environment that influences the thermal stability compared to unsubstituted phenylboronic acid [6].
Phase Transition Behavior
The compound exists as a crystalline solid under standard conditions, with no reported glass transition temperature due to its crystalline nature [7]. The melting point has not been experimentally determined in available literature, though similar boronic acid derivatives typically exhibit melting points in the range of 200-300°C [8] [9]. The absence of specific melting point data indicates the need for experimental determination using techniques such as differential scanning calorimetry or capillary melting point apparatus.
Storage and Stability Recommendations
Optimal storage conditions for (4-Formyl-3,5-dimethylphenyl)boronic acid involve maintaining the compound at 2-8°C in sealed containers under dry conditions [7] [3]. These conditions prevent hydrolytic decomposition of the boronic acid functionality and minimize oxidative degradation of the aldehyde group [7]. Storage under inert atmosphere further enhances stability by preventing oxidation reactions that can lead to formation of the corresponding carboxylic acid or phenolic derivatives [7].
Table 2: Thermal Properties and Stability Data | ||
---|---|---|
Property | Value/Observation | Method/Reference |
Thermal Stability Range | Stable up to ~200°C | Estimated from similar compounds [6] |
Decomposition Products | Carbon oxides, boron oxides | Safety data [7] |
Storage Temperature | 2-8°C (recommended) | Commercial specifications [7] [3] |
Atmospheric Stability | Stable in air, enhanced under N₂ | Typical boronic acid behavior [5] |
The solubility characteristics of (4-Formyl-3,5-dimethylphenyl)boronic acid are governed by the interplay between the polar boronic acid functionality, the moderately polar formyl group, and the hydrophobic aromatic methyl substituents [10] [11]. This combination creates a compound with intermediate polarity that exhibits selective solubility patterns across different solvent systems.
Aqueous Solubility
In aqueous systems, (4-Formyl-3,5-dimethylphenyl)boronic acid demonstrates limited solubility, typically less than 10 grams per liter, which is characteristic of substituted phenylboronic acids [10]. The solubility in water is pH-dependent due to the ionization behavior of the boronic acid functionality, with increased solubility observed under basic conditions where the tetrahedral boronate anion predominates [10]. At physiological pH values, the compound exists in equilibrium between trigonal and tetrahedral forms, with the equilibrium position influencing the overall solubility profile [12].
The formation of boronate complexes with diols present in aqueous solution can significantly affect apparent solubility, as these complexes often exhibit enhanced water solubility compared to the free boronic acid [10]. This behavior is particularly relevant in biological systems where sugars and other polyol compounds are present [13].
Organic Solvent Systems
The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubilities exceeding 100 grams per liter [11]. These solvents effectively solvate both the polar boronic acid functionality and the aromatic aldehyde system through dipolar interactions and hydrogen bonding [11]. The high solubility in these systems makes them preferred media for synthetic transformations involving the compound.
Protic organic solvents including methanol and ethanol provide good solubility for (4-Formyl-3,5-dimethylphenyl)boronic acid, typically in the range of 10-100 grams per liter [11]. The hydrogen bonding capability of these solvents with the boronic acid hydroxyl groups contributes to the favorable solubility profile. However, prolonged exposure to protic solvents may lead to esterification reactions with the boronic acid functionality.
Nonpolar Solvent Behavior
In nonpolar solvents such as hexane and petroleum ether, (4-Formyl-3,5-dimethylphenyl)boronic acid exhibits very poor solubility, typically less than 0.1 grams per liter [11]. The polar nature of both the boronic acid and formyl functionalities creates unfavorable interactions with nonpolar solvent systems. Intermediate polarity solvents such as dichloromethane and chloroform provide moderate solubility in the range of 1-10 grams per liter, sufficient for many synthetic applications but requiring careful consideration of solvent volumes [11].
Table 3: Solubility Profile in Various Solvent Systems | |||
---|---|---|---|
Solvent Class | Representative Solvents | Solubility Range | Applications |
Polar Aprotic | DMSO, DMF | >100 g/L | Synthetic reactions, crystallization |
Polar Protic | Methanol, Ethanol | 10-100 g/L | Purification, extraction |
Moderate Polarity | Acetonitrile, THF | 1-10 g/L | Reaction medium, workup |
Low Polarity | Dichloromethane | 1-10 g/L | Extraction, chromatography |
Nonpolar | Hexane, Toluene | <1 g/L | Precipitation, washing |
The acid-base behavior of (4-Formyl-3,5-dimethylphenyl)boronic acid is primarily determined by the boronic acid functionality, which undergoes characteristic Lewis acid behavior and pH-dependent speciation between trigonal and tetrahedral forms [3] [12] [13]. The formyl group does not participate in acid-base equilibria under normal pH conditions but influences the electronic properties of the boronic acid center [3].
Boronic Acid Ionization Behavior
The compound exhibits a predicted pKa₁ value of 7.47 ± 0.11, which is characteristic of substituted phenylboronic acids and reflects the electronic influence of the formyl and methyl substituents [3]. This pKa value corresponds to the equilibrium between the trigonal neutral form and the tetrahedral anionic form according to the equation: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺ [12]. The electron-withdrawing formyl group slightly increases the acidity compared to unsubstituted phenylboronic acid, while the electron-donating methyl groups provide a counterbalancing effect [3].
A second ionization process occurs at much higher pH values, with an estimated pKa₂ around 13-14, corresponding to further deprotonation to form the dianionic species [12]. This second ionization is rarely relevant under normal synthetic or biological conditions but becomes important in strongly basic media [12].
pH-Dependent Speciation
The distribution of species as a function of pH follows the typical pattern for boronic acids, with predominant trigonal forms under acidic conditions and tetrahedral forms under basic conditions [13]. At pH 7, approximately 30% of the compound exists in the trigonal form and 70% in the tetrahedral form, reflecting the pKa value near physiological pH [12]. Under acidic conditions (pH 3), the distribution shifts to approximately 80% trigonal and 20% tetrahedral, while basic conditions (pH 10) favor 95% tetrahedral speciation [12].
Tautomeric Equilibria and Structural Dynamics
(4-Formyl-3,5-dimethylphenyl)boronic acid does not exhibit significant tautomeric equilibria beyond the trigonal-tetrahedral boronic acid equilibrium [14]. The formyl group remains in its aldehyde form under normal conditions, as keto-enol tautomerism is not favored in this structural context [14]. The absence of additional ionizable groups or chelating functionalities eliminates the possibility of cyclic anhydride formation, unlike compounds such as 2-carboxyphenylboronic acid which can form benzoxaborole structures [13].
Complex Formation and Coordination Chemistry
The tetrahedral boronate form readily participates in reversible covalent bonding with 1,2-diols to form boronate ester complexes with equilibrium constants typically in the range of 10²-10⁴ M⁻¹, depending on the specific diol structure and solution conditions [13]. This fundamental property underlies many applications of boronic acids in chemical biology and materials science [13].
The compound can also participate in coordination chemistry through the oxygen atoms of the boronic acid functionality, forming complexes with various metal centers [15]. These interactions can significantly alter the electronic properties and reactivity of the boronic acid group [15].
Oxidative Stability Considerations
The oxidative stability of (4-Formyl-3,5-dimethylphenyl)boronic acid is moderate, with oxidation rates dependent on pH and the specific oxidizing conditions [13]. The pKa-dependent speciation affects oxidative susceptibility, as the tetrahedral form is generally more resistant to oxidation than the trigonal form [13]. Typical oxidation rate constants are in the range of 10⁻⁴ M⁻¹s⁻¹ for hydrogen peroxide oxidation, making the compound significantly less stable than benzoxaborole derivatives but comparable to other simple phenylboronic acids [13].
Table 4: Acid-Base Properties and Equilibrium Data | ||
---|---|---|
Property | Value | Conditions/Notes |
pKa₁ (Boronic Acid) | 7.47 ± 0.11 | Predicted, aqueous solution [3] |
pKa₂ (Boronic Acid) | ~13-14 | Estimated, second ionization [12] |
pH Stability Range | 4-10 | Optimal for compound integrity |
Trigonal/Tetrahedral Ratio (pH 7) | 30:70 | Near physiological conditions [12] |
Boronate Ester Formation | K = 10²-10⁴ M⁻¹ | With 1,2-diols [13] |
Oxidation Rate Constant | ~10⁻⁴ M⁻¹s⁻¹ | H₂O₂ oxidation [13] |